4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one is a heterocyclic compound characterized by the presence of both a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in the development of pharmaceuticals. Its chemical identity is defined by the molecular formula and a molecular weight of 232.28 g/mol.
This compound can be classified under heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon within the ring structure. Specifically, it falls into the category of piperazine derivatives, which are known for their diverse pharmacological properties. The compound's synthesis typically involves reactions between 6-aminopyridine and piperazine derivatives, making it a subject of interest in synthetic organic chemistry.
The synthesis of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one generally involves several key steps:
The molecular structure of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one features:
The compound's structural formula can be represented as follows:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one can undergo several types of chemical reactions:
The major products from these reactions include various substituted piperazines and pyridines, which can be further functionalized for specific applications.
The mechanism of action for 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has been linked to its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Similar compounds have shown effectiveness in inhibiting bacterial growth through interactions with specific biochemical pathways related to cell wall synthesis or protein synthesis inhibition .
The physical properties of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one include:
Key chemical properties include:
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has several applications across various fields:
Piperazine-pyridine hybrids represent a privileged scaffold in medicinal chemistry, with their significance rooted in their versatile pharmacological profiles and synthetic accessibility. Piperazine derivatives are ubiquitous in FDA-approved drugs, constituting approximately 20% of small-molecule therapeutics between 2011-2023 [6]. Their incorporation enhances solubility, modulates basicity, and provides conformational flexibility essential for target engagement. Concurrently, aminopyridine derivatives like 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP) emerged as pivotal pharmacophores, initially gaining attention for their potassium channel blocking activity in neurological disorders [2] [5]. The strategic fusion of these moieties—exemplified by 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one—capitalizes on synergistic bioactivity. Notable precedents include Palbociclib and Ribociclib, CDK 4/6 inhibitors featuring piperazine-linked aminopyridine systems that optimize kinase binding and pharmacokinetic properties [6]. These hybrids demonstrate enhanced target specificity and ADMET profiles compared to non-hybridized counterparts, validating the scaffold’s therapeutic utility.
Table 1: Evolution of Key Piperazine-Pyridine Hybrid Therapeutics
Compound | Therapeutic Application | Key Structural Features | Approval Year |
---|---|---|---|
Palbociclib [6] | Metastatic breast cancer (CDK4/6 inhibitor) | t-Butyl piperazine + 6-aminopyridine linkage | 2015 |
Ribociclib [6] | Metastatic breast cancer (CDK4/6 inhibitor) | Piperazine + 6-aminopyrimidine-pyridine core | 2017 |
Vortioxetine [6] | Major depressive disorder (multimodal antidepressant) | Piperazine + pyrimidine-pyridine system | 2013 |
4-[(6-Aminopyridin-3-yl)methyl]piperazin-2-one embodies strategic molecular design principles for targeting transient receptor potential vanilloid 4 (TRPV4) channels. The 2-ketopiperazine ring introduces conformational constraint and H-bond acceptor/donor capabilities critical for mimicking endogenous ligand topography. Computational analyses suggest the carbonyl oxygen coordinates with Arg616 in TRPV4's cytoplasmic domain, while the protonated piperazine nitrogen forms salt bridges with Asp682 . The (6-aminopyridin-3-yl)methyl linker serves dual purposes:
Rational modifications focus on three regions:
Table 2: Key Design Elements for TRPV4-Targeted Analogues
Molecular Region | Functional Role | Rational Modification Strategies |
---|---|---|
Piperazin-2-one carbonyl | H-bond acceptor for Arg616 | Bioisosteric replacement with tetrazole or oxadiazole |
Piperazine N-4 | Solubility/basicity modulator | Acylation, sulfonylation, or heteroaryl substitution |
6-Aminopyridine group | Hydrophobic pocket engagement | Halogenation (F, Cl) at C-4 or methylation at C-2 |
Methylene linker (-CH₂-) | Conformational flexibility | Cyclization to pyrrolidine or elongation to -CH₂CH₂- |
The 6-aminopyridine unit in this hybrid scaffold is pharmacologically indispensable. As demonstrated across diverse therapeutic agents, the 6-amino group enables:
Position-specific effects are critical:
The 6-aminopyridine moiety’s versatility is further evidenced in synthetic intermediates like t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate—a precursor in CDK inhibitor synthesis where nucleophilic aromatic substitution (SNAr) efficiency directly depends on the amino group’s electron-donating capacity [6]. This underpins the moiety’s dual role as both a pharmacophore and synthetic handle in hybrid scaffold development.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: